Product packaging for Streptothricin(Cat. No.:CAS No. 54003-27-9)

Streptothricin

Katalognummer: B1209867
CAS-Nummer: 54003-27-9
Molekulargewicht: 502.5 g/mol
InChI-Schlüssel: NRAUADCLPJTGSF-WJPMJIHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Streptothricin is a group of aminoglycoside-class antibiotics first isolated from Streptomyces lavendulae in 1942 . It was historically recognized as the first broad-spectrum antibiotic with activity against both Gram-positive and Gram-negative bacteria, though it was not developed for clinical use due to toxicity concerns . Recent research has renewed interest in its potential as a scaffold for developing new therapeutics against multi-drug resistant (MDR) gram-negative pathogens . The antibiotic operates via a bactericidal mechanism, selectively inhibiting prokaryotic protein synthesis. It binds to helix 34 of the 16S rRNA in the 30S ribosomal subunit, interacting with bases A1196, C1054, and U1052 ( E. coli numbering), which leads to inhibition of translocation and induces miscoding of the mRNA message . This unique binding mode, where the streptolidine moiety acts as a guanine mimetic, is distinct from other antibiotics and makes it a valuable tool for studying ribosomal function and resistance . This compound demonstrates potent activity against highly drug-resistant carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii . The natural product mixture, often referred to as nourseothricin, contains several congeners (Streptothricins F, E, and D) that differ in the number of β-lysine residues, which influences their potency and toxicity profiles . Studies show that this compound F is bactericidal and exhibits rapid killing action against pandrug-resistant Klebsiella pneumoniae with a more favorable toxicity profile than its analogs . This product is intended for research applications only, including microbiology studies, investigations into antibiotic resistance mechanisms, and the exploration of novel antibacterial agents. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34N8O8 B1209867 Streptothricin CAS No. 54003-27-9

Eigenschaften

CAS-Nummer

54003-27-9

Molekularformel

C19H34N8O8

Molekulargewicht

502.5 g/mol

IUPAC-Name

[6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate

InChI

InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7?,8-,9?,11-,12+,13?,14?,15?,17?/m1/s1

InChI-Schlüssel

NRAUADCLPJTGSF-WJPMJIHPSA-N

SMILES

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

Isomerische SMILES

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

Kanonische SMILES

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

Andere CAS-Nummern

54003-27-9

Synonyme

Nourseothricin
Racemomycins
Streptothricin
Streptothricins
Yazumycins

Herkunft des Produkts

United States

Biosynthesis and Genetic Determinants of Streptothricin Production

Identification and Characterization of Streptothricin Biosynthetic Gene Clusters (BGCs)

The genetic blueprints for this compound synthesis have been uncovered through genome mining and heterologous expression studies. Researchers have successfully identified and characterized complete ST BGCs from several Streptomyces species, including Streptomyces sp. TP-A0356, Streptomyces rochei NBRC12908, and Streptomyces lavendulae NBRC12789. d-nb.info These discoveries have been pivotal in deciphering the intricate enzymatic steps involved in constructing the this compound molecule.

This compound biosynthetic gene clusters are typically found on the chromosomes of producing organisms, often located in the less stable regions near the telomeres. rug.nl A representative example is the BGC from Streptomyces sp. TP-A0356, which spans a DNA fragment of approximately 30.5 kb and comprises 24 open reading frames (ORFs) believed to be involved in the biosynthesis, regulation, and transport of this compound. d-nb.inforug.nl The functionality of this cluster was confirmed by its successful expression in a heterologous host, Streptomyces coelicolor M145, which then produced streptothricins. d-nb.inforesearchgate.net The genes within the cluster, designated stn, are organized to facilitate the coordinated production of the antibiotic's three core components: the streptolidine (B1256088) base, the carbamoylated gulosamine moiety, and the poly-β-lysine chain. rug.nl

Table 1: Proposed Functions of Genes in the this compound BGC from Streptomyces sp. TP-A0356 This table is based on data from Li J E, et al. (2013) d-nb.info

GeneProposed FunctionHomolog (Identity %)
Poly-β-Lysine Chain
stnEStand-alone NRPS Adenylation (A) domain (β-Lys activation)Orf5 (87.5%)
stnSStand-alone NRPS Adenylation (A) domain (chain elongation)Orf19 (77.1%)
stnRNRPS Peptidyl Carrier Protein (PCP) & Condensation (C) domainsOrf18 (62.8%)
stnOLysine (B10760008) 2,3-aminomutase (L-Lys to β-Lys conversion)CmnP (68%)
Sugar Moiety
stnGGlycosyltransferaseYP_006230477 (20.9%)
stnHCarbamoyl-phosphate synthetaseABB37219 (34%)
stnQCarbamoyltransferaseTobZ (53%)
stnILmbE-like deacetylaseBC1534 (20.9%)
Streptolidine Lactam
stnCThioesteraseCinE (42%)
stnDMacrolide phosphotransferase- (43%)
stnFPeptidase/EsteraseCocE (36%)
stnJNAD-dependent oxidoreductase/epimerase-
stnKAcyltransferaseSxtR (33%)
stnLVioC homolog (L-Arg β-hydroxylase)VioC (46%)
stnMNRPS A-PCP didomain protein-
stnNVioD homolog (cyclase)VioD (40%)
Regulation & Transport
orf-2, orf-3Regulatory proteins (MerR family)-
stnAThis compound acetyltransferase (resistance)-
stnT, stnUABC transporters (export)-

Bioinformatic analysis and targeted gene inactivation experiments have illuminated the specific roles of several key enzymes within the stn cluster. d-nb.inforesearchgate.net

StnO : This enzyme is a crucial lysine 2,3-aminomutase that catalyzes the conversion of the primary metabolite L-lysine into (3S)-β-lysine. d-nb.infoasm.org This conversion is the committed step for the biosynthesis of the poly-β-lysine side chain. Inactivation of the stnO gene completely abolishes the production of streptothricins, confirming its essential role. d-nb.inforesearchgate.netsciengine.com

StnG : Identified as a glycosyltransferase, StnG initiates the assembly of the sugar moiety by attaching an N-acetyl-D-galactosamine (from a UDP-D-GalNAc donor) to the streptolidine core. researchgate.netcas.cn It is an unusual glycosyltransferase that acts on the guanidino-imine nitrogen of the streptolidine intermediate. cas.cnmdpi.com

StnJ : Following the action of StnG, this putative epimerase is thought to catalyze the stereochemical conversion of the attached N-acetyl-D-galactosamine into an N-acetyl-D-gulosamine intermediate. researchgate.netcas.cn

StnQ : StnQ is a carbamoyltransferase responsible for adding a carbamoyl (B1232498) group to the sugar, a characteristic feature of streptothricins. researchgate.netcas.cn

StnI : This enzyme, a member of the LmbE-like protein family, performs the final step in the maturation of the sugar core by removing the acetyl group from the N-acetyl-D-gulosamine, yielding the carbamoylated D-gulosamine moiety. d-nb.inforesearchgate.netcas.cn

StnR : StnR is a non-ribosomal peptide synthetase (NRPS) protein containing a peptidyl carrier protein (PCP) domain and a condensation (C) domain. d-nb.info It functions as the core assembly platform for the poly-β-lysine chain, holding the growing peptide before the final condensation step. d-nb.inforesearchgate.net

Pathways of this compound Core Moiety Assembly

The biosynthesis of this compound is a convergent process where its three main components are synthesized through distinct pathways before being joined together.

The unique carbamoylated D-gulosamine moiety is assembled directly on the streptolidine core through a multi-step enzymatic cascade. researchgate.net Isotope labeling studies have firmly established that D-glucosamine serves as a direct precursor for this part of the molecule. rsc.orgrsc.org The biosynthetic pathway proceeds as follows:

A glycosyltransferase, StnG , attaches an N-acetyl-D-galactosamine unit to the streptolidine lactam intermediate. researchgate.netcas.cn

The putative epimerase StnJ then acts on this intermediate, converting the sugar to its N-acetyl-D-gulosamine form. researchgate.netcas.cn

The carbamoyltransferase StnQ adds a carbamoyl group. researchgate.netcas.cn

Finally, the deacetylase StnI removes the N-acetyl group to furnish the mature carbamoylated D-gulosamine moiety, forming the streptothrisamine core. d-nb.inforesearchgate.netcas.cn

The streptolidine lactam, a defining feature of this antibiotic class, is a complex bicyclic guanidinium-containing amino acid. nih.govnih.gov Feeding experiments using isotopically labeled compounds have demonstrated that this moiety is derived from the amino acid L-arginine. d-nb.infonih.gov The biosynthetic cluster contains a suite of genes proposed to orchestrate this transformation, including stnC, stnD, stnF, stnJ, stnK, stnL, stnM, and stnN. d-nb.inforug.nl Of particular note are StnL and StnN , which are homologous to VioC and VioD from the viomycin (B1663724) biosynthetic pathway. d-nb.info These enzymes are known to catalyze the β-hydroxylation of L-arginine and a subsequent cyclization reaction, respectively, suggesting a similar mechanism is at play in forming the streptolidine ring system. d-nb.info Furthermore, studies on the orfP and orfR genes from the this compound producer S. lavendulae have shown their involvement in the early steps of streptolidine biosynthesis. asm.orgresearchgate.net

The poly-β-lysine chain, which can vary in length, is assembled via a non-ribosomal peptide synthetase (NRPS) machinery. d-nb.infoasm.org This system is distinct from ribosomal protein synthesis and employs a unique set of stand-alone enzymes. The process, elucidated through studies on the S. rochei BGC, involves three key NRPS proteins (with homologs like stnE, stnS, and stnR in other clusters): d-nb.infonih.gov

Initiation : A stand-alone adenylation (A) domain protein (ORF 5/StnE) activates a molecule of β-lysine (produced from L-lysine by StnO) and loads it onto the thiolation (T) or peptidyl carrier protein (PCP) domain of a core NRPS protein (ORF 18/StnR). researchgate.netnih.govresearchgate.net

Elongation : A second, distinct stand-alone A domain (ORF 19/StnS) activates subsequent β-lysine molecules and catalyzes their addition to the growing peptide chain tethered to the PCP domain. This iterative process allows for the elongation of the poly-β-lysine chain. d-nb.infonih.govresearchgate.net

Termination/Transacylation : Once the poly-β-lysine chain reaches its final length, the condensation (C) domain of the core NRPS protein (ORF 18/StnR) catalyzes the transfer of the completed chain from the PCP domain to the amino group of the streptothrisamine core (streptolidine-gulosamine), releasing the final this compound antibiotic. nih.govresearchgate.net

Biotechnological Approaches for Biosynthetic Pathway Manipulation

The manipulation of biosynthetic pathways through biotechnological methods offers powerful strategies for the discovery of novel this compound-like compounds and for enhancing their production. These approaches primarily involve interrogating microbial genomes for novel gene clusters and utilizing robust expression systems to produce the encoded metabolites.

Genome Mining for Novel this compound Producers and Variants

Genome mining has become an indispensable tool in natural product discovery, moving beyond traditional bioactivity screening to a more targeted, genomics-driven approach. sunderland.ac.uk The sequencing of microbial genomes has revealed that a vast number of biosynthetic gene clusters (BGCs) are not expressed under standard laboratory conditions, representing a silent or "cryptic" reservoir of chemical diversity. nih.govmcmaster.ca For streptothricins, genome mining efforts have successfully identified novel producers and new structural variants of the antibiotic.

A significant breakthrough was the discovery of cryptic this compound (ST) clusters in strains like Streptomyces sp. C and Streptomyces sp. TP-A0356 through the mining of their sequenced genomes. sciengine.comd-nb.info This approach allows for the identification of potential producers without prior knowledge of their bioactivity. Furthermore, analysis of whole-genome sequences from 42 known this compound-producing strains has shown that these microbes are phylogenetically diverse and possess the capacity to produce a wide array of other specialized metabolites that rarely overlap. mcmaster.ca This indicates that strains producing common antibiotics like this compound are not biosynthetically exhausted and remain a rich source for discovering rare or novel compounds. mcmaster.camcmaster.ca

Research has also shown that even within a single species, there can be considerable variation in the BGCs, potentially leading to the production of different derivatives of a natural product. mdpi.com For instance, a study on Streptomyces rochei, a known producer of streptothricins and other compounds, utilized PCR primers targeting key genes in the this compound BGC to confirm its presence in a new isolate, Sal35. sjtu.edu.cn This highlights how genome mining can be used to rapidly screen new isolates for their biosynthetic potential. The development of specialized bioinformatics tools like antiSMASH has been crucial in identifying and annotating BGCs from genomic data, accelerating the discovery process. sunderland.ac.ukjmb.or.kr

Table 1: Selected Genome Mining Studies for this compound and Related Compounds

Investigated Strain(s) Key Findings Reference(s)
Streptomyces sp. TP-A0356, Streptomyces sp. C Uncovered two cryptic this compound (ST) biosynthetic gene clusters. sciengine.com, d-nb.info
42 this compound-producing Streptomyces strains Revealed that producers are spread across the phylogenetic tree and have diverse, non-overlapping BGCs for other metabolites. mcmaster.ca
Streptomyces rochei Sal35 Confirmed the presence of homologous BGCs for this compound and borrelidin (B54535) using targeted PCR amplification based on genomic data. sjtu.edu.cn
Streptomyces strain YINM00001 Genome mining identified 52 putative secondary metabolite BGCs, including those for other known antibiotics, showcasing the strain's vast biosynthetic potential. mdpi.com
11 actinomycete strains Deletion of known BGCs (e.g., for this compound) using CRISPR-Cas9, guided by genome mining, led to the discovery of previously masked antibiotics. researchgate.net

Heterologous Expression Systems for Biosynthetic Pathway Analysis and Compound Generation

Heterologous expression, the transfer of a BGC from its native producer into a well-characterized host organism, is a cornerstone of modern natural product research. nih.gov This technique is essential for several reasons: it can activate silent BGCs discovered through genome mining, increase the yield of compounds that are produced in low amounts by the native strain, and facilitate the genetic manipulation of the pathway to generate novel analogs. nih.govrug.nl

The genus Streptomyces is a prolific source of antibiotics and its members, such as Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus, are frequently used as heterologous hosts. nih.govd-nb.info These hosts are favored because they are genetically tractable, grow robustly in laboratory settings, and provide a rich supply of the necessary precursors for the biosynthesis of diverse natural products. nih.gov

A prime example of this strategy is the successful expression of the entire 30.5 kb this compound BGC from Streptomyces sp. TP-A0356 in the surrogate host S. coelicolor M145. sciengine.comd-nb.inforug.nl This not only confirmed the function of the mined gene cluster but also resulted in the production of two new this compound analogs alongside the known this compound F and this compound D. sciengine.comd-nb.info The function of the cluster was further validated by inactivating a specific gene, stnO, which is proposed to encode an aminomutase responsible for supplying the β-lysine precursor. This inactivation abolished production, confirming the gene's role in the pathway. sciengine.comd-nb.info

Similarly, the biosynthetic gene cluster for the related antibiotic BD-12 from Streptomyces luteocolor NBRC 13826 was heterologously expressed in S. lividans TK23, proving the cluster's role in producing the compound. nih.gov To facilitate such studies, specialized high-throughput methods have been developed. The LEXAS (Lividans-based Expression and Screening) system, for instance, uses an engineered S. lividans strain to express genomic libraries from other Streptomyces species, allowing for the simultaneous discovery of novel bioactive compounds and their corresponding BGCs. sjtu.edu.cn This approach successfully captured the this compound BGC from S. rochei. sjtu.edu.cn

Table 2: Examples of Heterologous Expression for this compound and Related Antibiotics

Biosynthetic Gene Cluster (BGC) Origin Host Strain(s) Key Outcome(s) Reference(s)
Streptomyces sp. TP-A0356 Streptomyces coelicolor M145, Streptomyces albus J1074, Streptomyces lividans TK24 Successful production of this compound F, this compound D, and two new ST analogs; confirmed the function of the 30.5 kb BGC. rug.nl, sciengine.com, d-nb.info
Streptomyces sp. fdl-xmd Streptomyces M1146 Verification of the this compound BGC. nih.gov
Streptomyces luteocolor NBRC 13826 (BD-12 BGC) Streptomyces lividans TK23, Streptomyces avermitilis SUKA17 Confirmed the function of the 34 kbp gene cluster in BD-12 biosynthesis. nih.gov
Streptomyces rochei Sal35 (Genomic Library) Streptomyces lividans SBT5 (LEXAS system) Successful capture and expression of the this compound BGC, among others. sjtu.edu.cn

Mechanism of Action of Streptothricin at the Molecular and Cellular Level

Interaction with Ribosomal Apparatus

Streptothricin binds to the bacterial 70S ribosome, a complex molecular machine composed of two subunits: the 30S and 50S subunits. Its action is predominantly associated with the 30S subunit.

This compound, particularly this compound F (S-F), exerts its inhibitory effects by binding to the 30S subunit of the bacterial 70S ribosome nih.govplos.orgnih.govmedchemexpress.com. Cryo-electron microscopy (cryo-EM) studies have precisely mapped this interaction to helix 34 of the 16S ribosomal RNA (rRNA) nih.govnih.govresearchgate.netnih.gov. This specific region is known as the ribosomal decoding center, a critical site for accurate mRNA translation fiercebiotech.comkirbylab.orgnih.govnih.govresearchgate.net.

Detailed structural analysis reveals that the streptolidine (B1256088) moiety of S-F, which functions as a guanine (B1146940) mimetic, forms extensive hydrogen bonds with the C1054 nucleobase within the 16S rRNA nih.govnih.govresearchgate.net. Simultaneously, the carbamoylated gulosamine sugar moiety of S-F interacts with the A1196 base nih.govnih.govresearchgate.net. Further contributing to the binding complex, the β-amino group of the β-lysine residue engages in electrostatic interactions with the O2' atoms of U1052 and C1054 nih.govplos.org. These collective molecular interactions precisely position this compound within the decoding site, enabling it to interfere with the translation process nih.govnih.govresearchgate.net. This binding interaction is notably distinct from those of other known translation inhibitors, suggesting a unique mode of action fiercebiotech.comeurekalert.org.

Upon binding to the 30S subunit, this compound significantly disrupts bacterial protein synthesis. In intact bacterial cells, it acts as a primary inhibitor of protein synthesis jst.go.jpnih.gov. In cell-free systems, it inhibits the synthesis of polypeptides directed by polyuridylic acid (poly(U)) jst.go.jpnih.gov. Conversely, it has been observed to stimulate polypeptide synthesis directed by polyadenylic acid (poly(A)) and polycytidylic acid (poly(C)) jst.go.jpnih.gov.

A critical aspect of this compound's mechanism is its ability to induce translational miscoding fiercebiotech.comjst.go.jpnih.govnih.gov. This means that the antibiotic causes the ribosome to misinterpret the mRNA sequence, leading to the incorporation of incorrect amino acids into the growing peptide chain kirbylab.orgjst.go.jpnih.gov. The extent of this misreading is directly proportional to the concentration of the drug jst.go.jpnih.gov. This compound also impairs essential steps in protein elongation, specifically inhibiting elongation factor-dependent and elongation factor-free translation systems nih.gov. It hinders EF-G-dependent translocation and, to a lesser degree, EF-Tu-dependent binding of aminoacyl-tRNA to the ribosome, while having a less significant impact on peptide bond formation nih.gov. By inducing these translational errors and disrupting key ribosomal functions, this compound ultimately leads to the production of aberrant proteins and cellular dysfunction, culminating in bacterial cell death kirbylab.org.

Molecular Interactions with Ribosomal RNA (rRNA)

The efficacy of this compound is directly linked to its specific molecular interactions with the bacterial 16S rRNA component of the 30S ribosomal subunit.

Comparative Analysis of this compound's Mechanism with Other Ribosome-Targeting Antimicrobials

Streptothricins share functional similarities with aminoglycoside antibiotics, another major class of ribosome-targeting antimicrobials. Both classes bind to the 30S ribosomal subunit and are known to induce translational miscoding fiercebiotech.comnih.govnih.govjst.go.jpnih.govnih.govresearchgate.net.

However, significant differences exist in their binding modes and resistance profiles. Aminoglycosides typically bind to helix 44 of the 16S rRNA, inducing conformational changes that interfere with tRNA binding nih.govnih.gov. In contrast, streptothricins bind more directly to the decoding center, specifically probing the A-site, which is believed to be the basis of their miscoding activity fiercebiotech.comkirbylab.orgnih.govnih.govresearchgate.net. This distinct binding interaction suggests that streptothricins may retain efficacy against bacteria that have developed resistance to aminoglycosides through different mechanisms fiercebiotech.comeurekalert.org.

Furthermore, streptothricins exhibit a higher degree of selectivity for prokaryotic ribosomes over eukaryotic ribosomes, demonstrating approximately 40-fold greater selectivity nih.govplos.orgresearchgate.net. This selectivity is crucial for therapeutic applications, minimizing off-target effects on host cells.

The resistance mechanisms also highlight the divergence between these classes. While aminoglycosides are subject to a broad spectrum of resistance mechanisms, including enzymatic inactivation (acetylation, phosphorylation, nucleotidylation), efflux pumps, and rRNA modification (methylation), biochemically confirmed resistance to streptothricins is primarily mediated by the acetylation of the β-lysine amino group and, to a lesser extent, the hydrolysis of the streptolidine moiety nih.govresearchgate.netresearchgate.net.

Data Tables

Table 1: Key Molecular Interactions of this compound F with the 30S Ribosomal Subunit

This compound ComponentInteraction TypeRibosomal RNA TargetRole in MechanismCitation(s)
Streptolidine moietyHydrogen bondingC1054 (helix 34)Guanine mimetic; crucial for binding and miscoding nih.govnih.govresearchgate.net
Carbamoylated gulosamine moietyElectrostatic/van der WaalsA1196Anchors molecule to the decoding site nih.govnih.govresearchgate.net
β-amino group of β-lysineElectrostaticO2' of U1052 & C1054Contributes to binding affinity nih.govplos.org
Overall moleculeStericDecoding grooveInfluences precise fitting and functional interference escholarship.org

Table 2: Comparative Mechanism of Action: this compound vs. Aminoglycosides

FeatureThis compoundAminoglycosidesCitation(s)
Primary Target30S ribosomal subunit, helix 34, decoding center30S ribosomal subunit, helix 44 nih.govnih.gov
Mode of ActionDirect binding to decoding site, induces miscoding, inhibits translocation/tRNA bindingInduce miscoding, interfere with tRNA binding, cause conformational changes fiercebiotech.comkirbylab.orgnih.gov
Selectivity (Prokaryotic vs. Eukaryotic)~40-fold greater selectivity for prokaryotic ribosomesGenerally selective, variable degrees nih.govplos.orgresearchgate.net
Resistance Mechanismsβ-lysine acetylation, streptolidine hydrolysisAcetylation, phosphorylation, nucleotidylation, efflux, rRNA methylation nih.govresearchgate.netresearchgate.net
Distinct Binding InteractionYes, probes A-decoding siteYes, binds helix 44, induces base flipping fiercebiotech.comnih.govnih.gov

Compound Names

this compound

this compound F (S-F)

this compound D (S-D)

Nourseothricin (NTC)

Gentamicin

Kanamycin B

Tetracycline

Negamycin

Mechanisms of Microbial Resistance to Streptothricin

Enzymatic Modification of Streptothricin

The two principal and biochemically confirmed enzymatic modification pathways that confer resistance to this compound are acetylation and hydrolysis. researchgate.netnih.govresearchgate.net These modifications target key structural components of the this compound molecule, specifically the β-lysine chain and the streptolidine (B1256088) lactam ring, respectively. researchgate.netnih.gov

The most extensively studied mechanism of this compound resistance is the enzymatic acetylation of the β-lysine moiety, catalyzed by a group of enzymes known as this compound acetyltransferases (SATs). researchgate.net These enzymes, which have been referred to as Sat, STAT, or Nat (B4201923), belong to the GCN5-related N-acetyltransferase (GNAT) superfamily. researchgate.netasm.org

The catalytic mechanism involves the transfer of an acetyl group from a donor molecule, acetyl-coenzyme A (acetyl-CoA), to the primary β-amino group of the β-lysine residue(s) within the this compound molecule. researchgate.netresearchgate.net This chemical modification neutralizes the positive charge of the amino group, which is crucial for the antibiotic's interaction with its target, the bacterial ribosome. researchgate.netplos.org The resulting N-acetylated this compound is unable to bind effectively to the 30S ribosomal subunit, thereby losing its ability to inhibit protein synthesis and cause miscoding. researchgate.netplos.org

Studies on the substrate specificity of SATs have revealed that while their primary target is this compound, some enzymes exhibit a degree of promiscuity. For instance, the SatA enzyme from Bacillus subtilis can also acetylate other aminoglycoside antibiotics, such as neomycin and kanamycin, although with lower efficiency compared to this compound. nih.gov Research on SatA from Bacillus anthracis has identified specific amino acid residues critical for its function. Residue Y164 has been shown to be important for binding this compound, while residue D160 is crucial for the enzyme's dimerization. asm.org This highlights the structural basis for substrate recognition and catalytic activity.

A second, less common mechanism of enzymatic inactivation involves the hydrolysis of the streptolidine lactam ring. researchgate.netnih.govrsc.org This reaction is catalyzed by this compound hydrolases (SttH). The first such enzyme was identified in Streptomyces albulus in 2006. nih.govresearchgate.net

The SttH enzyme cleaves the amide bond within the streptolidine lactam structure. nih.gov This hydrolysis results in the formation of this compound acids, which contain a new primary amine and a carboxylic acid group. nih.gov These modified forms of the antibiotic exhibit significantly reduced antimicrobial activity compared to the parent this compound compounds. nih.gov The discovery of SttH provided evidence for a resistance mechanism distinct from the more prevalent acetylation pathway. nih.govresearchgate.net

Genetic Determinants and Dissemination of Resistance

The ability of bacteria to enzymatically modify this compound is encoded by specific resistance genes. The dissemination of these genes throughout bacterial populations is largely mediated by mobile genetic elements through horizontal gene transfer, a key process in the evolution of antibiotic resistance. uconn.edunih.gov

The genes responsible for this compound acetylation are broadly known as sat genes (this compound acetyltransferase), with various designations including stat and nat appearing in the literature. nih.govnih.govf1000research.com The first genetic isolation of a this compound acetyltransferase gene (stat) occurred in 1987 from Streptomyces lavendulae, a this compound producer. nih.govresearchgate.netdntb.gov.ua Since then, several sat gene variants have been identified in a range of bacteria. For example, the sat4 gene was characterized in Campylobacter coli and found on a plasmid, indicating its potential for mobility. mcmaster.canih.gov These genes encode the SAT enzymes that inactivate the antibiotic. nih.govnih.gov

The gene encoding the hydrolytic enzyme is designated sttH (this compound hydrolase). nih.gov Its discovery came from the observation that Streptomyces albulus exhibited high-level this compound resistance but lacked any detectable sat genes. nih.gov Subsequent genetic analysis led to the identification and characterization of sttH, confirming its role in resistance by demonstrating that its expression in a susceptible host conferred a resistant phenotype. nih.gov

The spread of this compound resistance genes is greatly facilitated by their association with mobile genetic elements (MGEs). nih.gov These are segments of DNA, such as plasmids and transposons, that can move within a genome or be transferred between different bacterial cells and even across species boundaries. uconn.edunih.govnih.gov This process, known as horizontal gene transfer (HGT), is a primary driver for the rapid dissemination of antibiotic resistance. uconn.edufrontiersin.org

The sat genes have been frequently identified on MGEs. For instance, a sat gene was found on the transposon Tn1825 in Escherichia coli isolates from pigs that had been fed nourseothricin (a mixture of streptothricins). nih.govf1000research.com These genes are also often part of structures called integrons, which are genetic platforms that can capture and express resistance gene cassettes. nih.govf1000research.com The presence of sat genes within integrons on plasmids has been documented in a wide array of bacteria, including clinically important pathogens like Salmonella enterica, Acinetobacter baumannii, and Vibrio cholerae. nih.govf1000research.com This association with MGEs allows for the rapid spread of this compound resistance through diverse bacterial populations and environments. uconn.edufrontiersin.org

Ecological and Evolutionary Aspects of this compound Resistome in Natural Environments and Microbial Populations

The "resistome" refers to the entire collection of antibiotic resistance genes in a given environment, including those in pathogenic and non-pathogenic bacteria. dntb.gov.ua The this compound resistome has unique ecological and evolutionary features.

This compound-producing actinomycetes are common inhabitants of soil, suggesting that resistance genes have ancient origins in these natural environments, likely evolving as a self-protection mechanism for the producers. nih.gov However, compared to other major antibiotic classes like aminoglycosides, the known diversity of this compound resistance mechanisms is relatively limited. researchgate.netresearchgate.net

The evolutionary trajectory of this compound resistance has been significantly influenced by anthropogenic activities. The use of nourseothricin as a growth promoter in swine agriculture in the former German Democratic Republic provides a clear example. nih.gov Shortly after its introduction in the early 1980s, plasmid-mediated sat gene resistance emerged in E. coli from pigs and subsequently in farm workers and the wider human population. nih.govf1000research.com This demonstrates a direct pathway of resistance dissemination from an agricultural reservoir to human-associated bacteria. nih.gov

An important evolutionary aspect is the co-localization of this compound resistance genes with determinants for resistance to other antibiotics on the same MGEs. nih.govf1000research.com For example, sat genes are often found in integrons alongside genes conferring resistance to streptomycin, spectinomycin, and trimethoprim. nih.gov This genetic linkage means that the use of any of these other antibiotics can co-select for this compound resistance, allowing the sat genes to persist and spread even in the absence of direct selective pressure from this compound itself. nih.govchalmers.se This phenomenon contributes to the maintenance and dissemination of the this compound resistome across various ecological niches, from soil and agricultural environments to clinical settings. nih.govchalmers.semicrobiologyresearch.org

Chemical Synthesis and Structure Activity Relationship Sar Studies

Total Synthesis Methodologies for Streptothricin Congeners and Analogs

The complex structure of this compound, characterized by its three distinct moieties—the streptolidine (B1256088) lactam, the gulosamine core, and a variable β-lysine homopolymer chain—presents a significant synthetic challenge. nih.govrsc.org Early synthetic efforts were lengthy and not easily adaptable for producing analogs. However, recent breakthroughs have provided more efficient and flexible synthetic pathways.

A landmark in this compound synthesis was the first total synthesis of this compound F reported by Shiba and co-workers. nih.govsemanticscholar.org While pioneering, this route was long and linear, comprising over 46 total steps with a longest linear sequence of 25 steps, yielding less than 0.28% of the final product. nih.govsemanticscholar.org This approach was not well-suited for generating a library of analogs for SAR studies.

Synthetic RouteLead Scientist/GroupTotal StepsLongest Linear SequenceOverall YieldKey Feature
First Total SynthesisShiba et al.>4625 steps<0.28%Linear approach
Convergent, Diversity-Enabling SynthesisDowgiallo, Manetsch, et al.3519 steps0.40%Convergent, late-stage fragment coupling

A crucial advantage of modern convergent synthesis is the ability to independently modify the three core structural components of this compound. nih.govrsc.org This is achieved through a late-stage fragment coupling strategy, where the streptolidine, gulosamine, and β-lysine moieties are synthesized separately and then assembled near the end of the synthetic sequence. nih.govrsc.org

The retrosynthetic analysis of this approach involves disconnecting the molecule at the C7 and C8 amines on the gulosamine core. nih.govrsc.org This allows for the separate preparation of three key fragments: a streptolidine isothiocyanate, a protected gulosamine, and a protected β-lysine unit. nih.govrsc.orgyoutube.com By creating these building blocks, chemists can introduce variations into each component before the final assembly. nih.govrsc.org For instance, a second-generation synthesis has been developed that strategically couples the β-lysine fragment last, specifically to facilitate modifications aimed at overcoming resistance. digitellinc.com This modularity is essential for efficiently exploring the SAR and developing analogs with improved therapeutic profiles. nih.govrsc.org

Structure-Activity Relationship (SAR) Investigations

SAR studies aim to understand how specific structural features of a molecule relate to its biological activity, enabling the rational design of more effective and less toxic drugs. gardp.orgwikipedia.org For this compound, these investigations have primarily focused on the β-lysine chain and modifications to overcome bacterial resistance.

The naturally occurring streptothricins (A-F, X) are distinguished by the number of β-lysine residues in their homopolymer chain. nih.govresearchgate.net This chain length has been shown to significantly impact both antimicrobial potency and toxicity. nih.gov

Studies comparing purified this compound F (S-F, with one β-lysine residue) and this compound D (S-D, with three β-lysine residues) have provided clear insights. nih.gov Against a panel of carbapenem-resistant Enterobacterales (CRE), S-D demonstrated greater potency, with MIC₅₀ and MIC₉₀ values of 0.25 and 0.5 µM, respectively, compared to 2 and 4 µM for S-F. nih.gov This suggests that a longer β-lysine chain can enhance antimicrobial activity. However, this increased potency is associated with increased toxicity, with this compound F being the least toxic member of the class. youtube.comnih.gov This trade-off between potency and toxicity is a central challenge in the development of this compound-based antibiotics.

CompoundNumber of β-Lysine ResiduesMIC₅₀ against CRE (µM)MIC₉₀ against CRE (µM)
This compound F (S-F)124
This compound D (S-D)30.250.5

The development of diversity-enabling synthetic routes has paved the way for the rational design and synthesis of modified this compound analogs. nih.govsemanticscholar.orgrsc.org The primary goals of these medicinal chemistry efforts are to maintain or improve antimicrobial activity, reduce toxicity, and circumvent known resistance mechanisms. rsc.orgdigitellinc.com By leveraging the ability to independently manipulate the three structural moieties, researchers can systematically alter different parts of the molecule and evaluate the effects on its biological profile. nih.govrsc.org This allows for a guided exploration of the chemical space around the this compound scaffold to identify candidates with an optimized therapeutic window. nih.govsemanticscholar.org

Design of this compound Derivatives to Overcome Known Resistance Mechanisms

A significant hurdle for the clinical application of any antibiotic is the development of bacterial resistance. For streptothricins, two primary mechanisms of resistance have been identified. nih.govrsc.org The most prevalent is the enzymatic acetylation of the β-amino group on the β-lysine moiety, carried out by this compound acetyltransferase enzymes. nih.govrsc.orgnih.gov A less common resistance pathway involves the enzymatic hydrolysis of the streptolidine lactam. nih.govrsc.org

Synthetic chemistry efforts are directly addressing these challenges. The main focus is on designing analogs that can evade the acylation-based resistance mechanism. digitellinc.com By modifying the β-lysine moiety, it is possible to create derivatives that block the acetyltransferase enzyme from recognizing or acting upon the molecule. digitellinc.com The synthetic strategies that allow for late-stage coupling of the β-lysine fragment are particularly valuable for this purpose, as they enable the efficient production and testing of analogs with targeted modifications to this key site of resistance. rsc.orgdigitellinc.com

Preclinical Investigations of Streptothricin Activity

In Vitro Spectrum and Potency against Multidrug-Resistant Bacterial Pathogens

Streptothricins exhibit broad-spectrum antimicrobial activity, demonstrating effectiveness against a range of Gram-negative and Gram-positive bacteria, as well as certain fungi. Their potency against highly drug-resistant strains, particularly carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii, has been a key driver of renewed research efforts.

Activity against Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii

Streptothricins, particularly purified forms like S-F and S-D, have demonstrated significant in vitro activity against contemporary multidrug-resistant Gram-negative pathogens. Studies have established minimum inhibitory concentration (MIC) values against various CRE strains and Acinetobacter baumannii.

For CRE, the MIC₅₀ and MIC₉₀ values for S-F were reported as 2 μM and 4 μM, respectively, while S-D showed greater potency with MIC₅₀ and MIC₉₀ values of 0.25 μM and 0.5 μM. The nourseothricin mixture exhibited MIC₅₀ and MIC₉₀ values of 0.5 μM and 1 μM against CRE nih.govresearchgate.netmedchemexpress.combiorxiv.org.

Against Acinetobacter baumannii, nourseothricin demonstrated a broad activity spectrum, with MIC₅₀ = 2 μM and MIC₉₀ = 32 μM against a diverse set of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains nih.gov. Specific studies indicated that S-F and S-D had MICs approximately four-fold greater for A. baumannii compared to each other and nourseothricin nih.gov.

Table 1: In Vitro Activity of Streptothricins against Carbapenem-Resistant Enterobacterales (CRE)

CompoundMIC₅₀ (μM)MIC₉₀ (μM)Reference(s)
Streptothricin F24 nih.govresearchgate.netmedchemexpress.combiorxiv.org
This compound D0.250.5 nih.govresearchgate.netbiorxiv.orgpdbj.org
Nourseothricin0.51 nih.gov

Table 2: In Vitro Activity of Streptothricins against Acinetobacter baumannii

CompoundMIC₅₀ (μM)MIC₉₀ (μM)Reference(s)
Nourseothricin232 nih.gov
This compound F~8 (approx. 4x S-D)- nih.gov
This compound D~2 (approx. 4x S-D)- nih.gov

Activity against Gram-Positive and Fungal Microorganisms

Beyond Gram-negative bacteria, streptothricins have also shown activity against Gram-positive bacteria and fungi. This compound F demonstrated inhibitory effects against plant pathogenic fungi such as Alternaria, Fusarium oxysporum, and Colletotrichum rsc.org. For Alternaria, pure S-F exhibited an EC₅₀ value of 0.66 μg mL⁻¹, a significant improvement over the unpurified fermentation broth rsc.org. This compound E has shown potent activity against extensively drug-resistant Mycobacterium tuberculosis, with MIC values ranging from 0.25-0.5 μg/mL nih.gov. Additionally, certain derivatives, such as esters of the A-ring alcohol of this compound F, have retained modest activity against Gram-positive bacteria researchgate.net. This compound D (Racemomycin B) has also displayed activity against plant pathogens, with an MIC of 0.4 μg/mL against Pseudomonas syringae pv. tabaci and a range of 0.1-2.0 μg/mL against Fusarium oxysporum medchemexpress.com.

Table 3: In Vitro Activity of Streptothricins against Gram-Positive Bacteria and Fungi

OrganismCompoundActivity MetricValueReference(s)
AlternariaThis compound FEC₅₀0.66 μg mL⁻¹ rsc.org
Fusarium oxysporumThis compound FEC₅₀53.62 μg mL⁻¹ (unpurified) rsc.org
ColletotrichumThis compound FEC₅₀Not specified rsc.org
Mycobacterium tuberculosis (Extensively drug-resistant)This compound EMIC0.25-0.5 μg/mL nih.gov
Pseudomonas syringae pv. tabaciThis compound D (Racemomycin B)MIC0.4 μg/mL medchemexpress.com
Fusarium oxysporumThis compound D (Racemomycin B)MIC0.1-2.0 μg/mL medchemexpress.com
Gram-positive bacteriaThis compound F A-ring estersModest activityNot specified researchgate.net

Comparative Selectivity for Prokaryotic versus Eukaryotic Ribosomes

A crucial aspect of this compound's potential as a therapeutic agent is its selectivity for bacterial (prokaryotic) ribosomes over human (eukaryotic) ribosomes. In vitro translation assays have demonstrated that both S-F and S-D exhibit approximately 40-fold greater selectivity for prokaryotic ribosomes nih.govresearchgate.netbiorxiv.orgpdbj.orgresearchgate.netnih.gov. This differential binding is attributed to specific interactions with the bacterial 70S ribosome, particularly with helix 34 of the 16S rRNA, involving bases A1196, C1054, and U1052 pdbj.orgnih.govcroftsmicrolab.org. These interactions are distinct from those of other known protein synthesis inhibitors, suggesting a unique mechanism that may circumvent existing resistance pathways sci.newsmedicalnewstoday.comtechnologynetworks.com. This selective binding is hypothesized to lead to miscoding and disruption of protein synthesis in bacteria, ultimately causing cell death croftsmicrolab.orgrsc.org.

Table 4: Selectivity for Prokaryotic vs. Eukaryotic Ribosomes

CompoundSelectivity Ratio (Prokaryotic:Eukaryotic)Reference(s)
This compound F~40-fold nih.govresearchgate.netbiorxiv.orgpdbj.orgresearchgate.netnih.gov
This compound D~40-fold nih.govresearchgate.netbiorxiv.orgpdbj.orgresearchgate.netnih.gov

In Vivo Efficacy Studies in Murine Models of Bacterial Infection

The therapeutic potential of streptothricins has been further evaluated in preclinical animal models, primarily using murine models of bacterial infection. These studies aim to assess the efficacy of streptothricins in clearing infections and to understand their behavior in a living system.

Therapeutic Effectiveness in Animal Models of Systemic and Localized Infections

Studies utilizing the murine thigh infection model have shown substantial therapeutic effects of this compound F against highly resistant pathogens. When mice infected with a pandrug-resistant, NDM-1-expressing Klebsiella pneumoniae Nevada strain were treated with a single dose of S-F, a significant reduction in bacterial load was observed. Doses of 50 mg/kg or 100 mg/kg of S-F led to a greater than 5 log₁₀ reduction in colony-forming units (CFU), with no detectable CFU in some mice treated with the higher dose nih.govbiorxiv.org. These studies also noted that S-F demonstrated this therapeutic effect at dosing levels with minimal or no observable toxicity nih.govresearchgate.net.

Table 5: In Vivo Efficacy in Murine Models of Bacterial Infection

Infection ModelPathogenTreatmentDose/ConditionOutcome MeasureResultReference(s)
Murine thigh infection modelKlebsiella pneumoniae (NDM-1 Nevada strain)S-FSingle dose, 50 mg/kg or 100 mg/kgBacterial load (CFU reduction)>5 log₁₀ reduction in CFU; absence of detectable CFU in 3/5 mice at 100 mg/kg. nih.gov
Murine thigh infection modelKlebsiella pneumoniae (NDM-1 Nevada strain)S-FSingle dose, 50-100 mg/kgBacterial load (CFU reduction)>5 log₁₀ reduction in CFU. nih.govbiorxiv.org
Murine thigh infection modelKlebsiella pneumoniae (NDM-1 Nevada strain)S-FDoses without observable or minimal toxicityTherapeutic effectSubstantial treatment effect observed. nih.govresearchgate.net
Murine Acinetobacter baumannii infection model (neutropenic)Acinetobacter baumannii (pan-drug resistant)S-FSingle dosePathogen titer decrease~10,000-fold decrease in pathogen titer with no or minimal toxicity. croftsmicrolab.org
Animal models of infectionVariousThis compoundNot specifiedCurative effectsDemonstrated curative effects against experimental infections. asm.org

Investigation of Synergistic and Antagonistic Effects with Other Antimicrobial Agents

While extensive research has focused on the intrinsic activity and mechanism of streptothricins, specific investigations into their synergistic or antagonistic effects when combined with other antimicrobial agents are less detailed in the provided literature. However, the unique mechanism of action of streptothricins, distinct from other known protein translation inhibitors, suggests a potential for utility in combination therapies, particularly when existing agents are ineffective sci.newsmedicalnewstoday.comtechnologynetworks.com. Further research in this area could explore how streptothricins might complement or enhance the activity of other antibiotics against resistant pathogens.

Compound Names Mentioned:

this compound

Nourseothricin

this compound F (S-F)

this compound D (S-D)

this compound E

this compound C

this compound X

this compound A

this compound B

12-carbamoylthis compound E acid

12-carbamoylthis compound D acid

N-acetyl-streptothricin D acid

Racemomycin C (this compound E)

Racemomycin B (this compound D)

Racemomycin A

Ecological and Evolutionary Aspects of Streptothricin

Natural Producers and Distribution in Environmental Microbiomes

Streptothricins are predominantly produced by bacteria belonging to the genus Streptomyces rsc.orgnih.gov. These filamentous, Gram-positive bacteria are ubiquitous in terrestrial and marine environments, with soil being a particularly rich habitat nih.govijabbr.commdpi.comasm.org. Streptomyces species are known for their prolific production of secondary metabolites, including a vast array of antibiotics ijabbr.commdpi.com.

The initial discovery of streptothricin in 1942 by Waksman and Woodruff was from an isolate of Streptomyces lavendulae rsc.orgnih.gov. Since then, various other Streptomyces species, such as Streptomyces rochei F20, Streptomyces fimbriatus, Streptomyces noursei, and Streptomyces strains from diverse geographical locations and environments (including marine sediments and rhizospheres), have been identified as producers asm.orgd-nb.infonih.govresearchgate.netnih.govresearchgate.net. While Streptomyces are recognized as major antibiotic producers, genomic analyses suggest that the presence of this compound biosynthetic gene clusters (BGCs) is less widespread than previously estimated, found in approximately 3.6% of public Streptomyces genomes rsc.org. This implies that this compound production is not a universal trait among all Streptomyces species, and its expression is likely tightly regulated by environmental cues rsc.orgnih.gov.

Beyond Streptomyces, other soil-dwelling bacteria, such as Bacillus subtilis and Bacillus anthracis, have been found to possess enzymes capable of detoxifying streptothricins, indicating the antibiotic's presence and interaction within broader microbial communities nih.govresearchgate.net.

Table 1: Known Producers and Habitats of Streptothricins

Producer SpeciesHabitatAssociated this compound Activity
Streptomyces lavendulaeSoilThis compound rsc.orgnih.gov
Streptomyces rochei F20Soil, rhizosphereThis compound asm.orgasm.org
Streptomyces fimbriatus G1Marine sediments, rhizospheric soilsThis compound-like nih.govresearchgate.net
Streptomyces nourseiSoilThis compound researchgate.net
Streptomyces sp. TP-A0356SoilThis compound d-nb.info
Streptomyces sp. fd1-xmdSoilThis compound nih.gov
Bacillus subtilisSoilDetoxifies this compound nih.gov
Bacillus anthracisSoilDetoxifies this compound nih.govresearchgate.net

Role of Streptothricins in Microbial Competition and Chemical Ecology

In the complex and competitive environment of the soil microbiome, antibiotics serve as crucial tools for microbial survival and dominance nih.govauctoresonline.org. Streptothricins, with their broad-spectrum antimicrobial activity, are employed by producing organisms to inhibit the growth of competing bacteria and fungi, thereby securing resources and establishing a niche auctoresonline.orgfrontiersin.org. This antagonistic activity is a key component of the chemical ecology within microbial communities, shaping species interactions and community structure nih.govauctoresonline.orgfindlaylab.ca.

The production of streptothricins is not merely a constitutive process but is often regulated by environmental factors and the presence of other microorganisms nih.govfindlaylab.ca. Streptomyces species may increase antibiotic production when competing with closely related strains or those sharing similar metabolic pathways, suggesting a sophisticated sensing mechanism for inter-microbial competition nih.gov. Furthermore, streptothricins have been recognized for their potential in agricultural applications, where they can be used to control plant pathogens, acting as a form of biological control d-nb.infofrontiersin.org. Some Streptomyces strains that produce this compound-like compounds also contribute to plant health by priming host defense mechanisms, highlighting a multifaceted role in ecological interactions frontiersin.org.

Evolutionary Pressures Driving Resistance Development in Natural Settings

The constant presence and production of antibiotics like streptothricins in environments such as soil exert significant evolutionary pressure on microbial populations, favoring the development and dissemination of resistance mechanisms nih.govnih.govmdpi.commdpi.com. The collective pool of antibiotic resistance genes in the environment, known as the "resistome," is shaped by the widespread biosynthesis of natural product antibiotics, with many resistance genes originating from the producing organisms themselves as self-protection mechanisms nih.govnih.govfrontiersin.org.

Bacterial resistance to streptothricins can be mediated through several biochemical strategies. The most well-documented mechanisms involve the enzymatic modification of the antibiotic molecule. These include acetylation of the β-amino group of the β-lysine moiety, catalyzed by this compound acetyltransferases (such as SatA, STAT, or NAT) rsc.orgnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. Another identified mechanism is the hydrolysis of the streptolidine (B1256088) lactam ring rsc.orgresearchgate.net. Resistance genes, such as sat, stat, and nat (B4201923), are frequently found on mobile genetic elements like integrons, which can facilitate their transfer between different bacterial species and strains, often alongside resistance genes for other antibiotics nih.govfrontiersin.org.

The presence of these resistance genes, even in the absence of direct antibiotic selection, indicates their long-term evolutionary persistence within microbial communities nih.govfrontiersin.org. Furthermore, low-level exposure to antibiotics in the environment can act as a selective pressure, driving the evolution of high-level resistance through the accumulation of multiple small-effect mutations mdpi.comresearchgate.net. This continuous evolutionary arms race between antibiotic production and resistance is a fundamental aspect of microbial ecology and evolution.

Table 2: this compound Resistance Mechanisms

MechanismActionAssociated Genes/EnzymesReferences
β-lysine AcetylationAcetylation of the β-amino group of the β-lysine moietyThis compound acetyltransferases (SatA, STAT, NAT) rsc.orgnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net
Hydrolysis of Streptolidine Lactam RingEnzymatic hydrolysis of the streptolidine lactam ring(Enzymes not specifically named in sources) rsc.orgresearchgate.net
Putative Modification of Streptolidine(Potentially non-specific) modification of the streptolidine moiety(Enzymes not specifically named in sources) rsc.orgresearchgate.net

Compound Names:

this compound

this compound F

this compound D

Racemomycin A

Yazumycin A

this compound VI

Nourseothricin

Streptolin

Grisein

Pleocidin

Albothricin

LL-AC541

Advanced Research Methodologies in Streptothricin Studies

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Elucidation of Ribosome-Streptothricin Complexes

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution three-dimensional structures of streptothricin bound to the bacterial ribosome. This has provided a detailed understanding of the molecular interactions that underpin its antimicrobial activity.

Recent studies have successfully determined the cryo-EM structures of this compound F (S-F) and this compound D (S-D) in complex with the 70S ribosome of Acinetobacter baumannii. nih.govresearchgate.net These structures reveal that streptothricins bind to the 30S ribosomal subunit, specifically at helix 34 of the 16S rRNA. nih.gov The binding site is located in a functionally critical region, the decoding center, where the antibiotic interferes with the accurate reading of the mRNA codon by the tRNA anticodon. kirbylab.org

The structural data show that the streptolidine (B1256088) core of this compound acts as a guanine (B1146940) mimetic, forming extensive hydrogen bonds with the C1054 nucleobase of the 16S rRNA (Escherichia coli numbering). nih.gov Additionally, the carbamoylated gulosamine moiety of this compound interacts with A1196. nih.govnih.gov These interactions are crucial for the high-affinity binding of this compound to the ribosome. The structural analysis suggests that by probing the A-decoding site, this compound F may induce miscoding during protein synthesis. nih.govresearchgate.net The cryo-EM models also provide a structural basis for understanding resistance, as mutations at residues C1054 and A1196 are known to confer high-level resistance to this compound. nih.gov

Table 1: Key Ribosomal Interactions of this compound F

This compound MoietyRibosomal Component (16S rRNA)Type of InteractionReference
StreptolidineC1054Hydrogen Bonding nih.gov
Carbamoylated gulosamineA1196Interaction nih.gov
β-lysineU1052 and C1054 phosphate (B84403) backboneProximity nih.gov

Genomic and Functional Metagenomic Approaches for Biosynthetic and Resistance Gene Discovery

Genomic and functional metagenomic approaches have revolutionized the discovery of novel biosynthetic pathways and antibiotic resistance genes from the vast and largely unculturable microbial world.

Biosynthetic Gene Cluster Discovery: Genome mining of Streptomyces species has been a fruitful strategy for identifying this compound biosynthetic gene clusters (BGCs). By sequencing the genomes of Streptomyces strains and using bioinformatics tools to search for genes homologous to known antibiotic biosynthesis genes, researchers have successfully identified and characterized new this compound producers. nih.govsciengine.comnih.gov For instance, the this compound BGC was identified in Streptomyces sp. strain fd1-xmd and subsequently verified through heterologous expression in Streptomyces coelicolor, leading to the production of this compound. nih.gov Similarly, a cryptic this compound cluster from Streptomyces sp. TP-A0356 was identified and expressed in a heterologous host, resulting in the production of known and new this compound analogs. sciengine.comnih.gov

Resistance Gene Discovery: Functional metagenomics is a powerful, culture-independent method for discovering entirely new antibiotic resistance genes. nih.govfrontiersin.org This technique involves cloning large fragments of DNA from environmental samples into a surrogate host, such as E. coli, and then screening for clones that exhibit resistance to a specific antibiotic. frontiersin.org This approach has been successfully applied to identify novel resistance mechanisms that would not be found through sequence-based methods alone, as it is based on the functional expression of resistance. cd-genomics.commedscape.com A notable success in this area is the recent discovery of what appears to be an entirely new family of this compound resistance proteins from environmental DNA samples. This highlights the vast, uncharacterized reservoir of resistance genes in the environment. Functional metagenomic studies have also revealed that the diversity of this compound acetyltransferases, a known resistance mechanism, is much greater than previously recognized. nih.gov

Table 2: Examples of Genes and Gene Clusters Discovered Through Genomic and Metagenomic Approaches

DiscoveryOrganism/SourceMethodSignificanceReference
This compound Biosynthetic Gene ClusterStreptomyces sp. fd1-xmdGenome Mining and Heterologous ExpressionIdentification of a novel this compound producer. nih.gov
Cryptic this compound Gene ClusterStreptomyces sp. TP-A0356Genome Mining and Heterologous ExpressionProduction of new this compound analogs. sciengine.comnih.gov
Novel this compound Resistance ProteinsEnvironmental SamplesFunctional MetagenomicsDiscovery of a potentially new family of resistance genes.

Advanced Chromatographic and Spectroscopic Techniques for Compound Analysis and Purification

The analysis and purification of this compound and its analogs from complex mixtures like fermentation broths require sophisticated analytical techniques. Advanced chromatographic and spectroscopic methods are essential for the accurate identification, characterization, and quantification of these compounds.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of this compound complexes. nih.gov Various HPLC methods have been developed, often employing reversed-phase C18 columns with ion-pair reagents to achieve effective separation of the different this compound congeners (e.g., F, E, D, and C). nih.govresearchgate.net The retention times of the streptothricins on these columns typically increase with their molecular weight. researchgate.net For more complex analyses and for applications requiring mass spectrometry compatibility, methods using volatile mobile phase modifiers like formic acid have been established. sielc.com

Spectroscopic and Spectrometric Techniques: Mass spectrometry (MS), particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), is a powerful tool for the identification and structural elucidation of this compound-like compounds. nih.gov The fragmentation patterns observed in MS/MS experiments provide characteristic fingerprints for different this compound isomers. nih.govresearchgate.net A common fragmentation pathway involves the cleavage of the C(7)-N bond, leading to the loss of the streptolidine moiety. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the rapid identification and tentative characterization of numerous this compound-like compounds in a single analysis. nih.govresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy has also been crucial in confirming the structure of this compound and its derivatives, particularly in determining the site of modifications such as acetylation in resistance mechanisms. nih.gov Fourier-transform infrared spectroscopy (FTIR) is another valuable technique for characterizing the biomolecular profiles of bacterial cells and can be used to study the changes induced by antibiotics like this compound. nih.govmdpi.com

Table 3: Analytical Techniques for this compound Analysis

TechniqueApplicationKey Findings/AdvantagesReference
HPLCSeparation and quantification of this compound congeners.Enables separation of complex mixtures from fermentation broths. nih.govresearchgate.net
LC-MS/MSIdentification and characterization of this compound-like compounds.Allows for rapid identification based on mass and fragmentation patterns. nih.gov
NMR SpectroscopyStructural elucidation and confirmation.Confirms the site of chemical modifications, such as acetylation. nih.gov
FTIR SpectroscopyCharacterization of bacterial biomolecular profiles.Can detect changes in bacterial cells upon antibiotic treatment. nih.govmdpi.com

Computational Modeling and Docking Studies for Structure-Based Design of Derivatives

The high-resolution structural data obtained from cryo-EM have provided an invaluable platform for computational modeling and docking studies. These in silico approaches are crucial for understanding the molecular basis of this compound's activity and for the rational design of novel derivatives with improved properties.

Understanding Resistance: Molecular modeling based on the cryo-EM structures of ribosome-streptothricin complexes has been used to explain mechanisms of resistance. For example, modeling studies have shown that the acetylation of the β-amino group of the β-lysine moiety, a common resistance mechanism, would result in a steric clash with the phosphoribose backbone of U1052 and C1054 in the ribosomal binding pocket. nih.gov This provides a clear structural rationale for why this modification inactivates the antibiotic.

Structure-Based Design of Derivatives: The detailed structural information of the binding pocket allows for the structure-based design of new this compound analogs. By understanding the key interactions between the antibiotic and the ribosome, medicinal chemists can design modifications to the this compound scaffold that could enhance binding affinity, improve selectivity, and overcome existing resistance mechanisms. digitellinc.com For instance, analogs can be designed to block the site of acylation by this compound acetyltransferases. digitellinc.com The goal of these efforts is to generate a library of this compound derivatives that retain or enhance antibacterial activity while potentially reducing toxicity and evading resistance. nih.govrsc.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations are increasingly being used to study the binding of antibiotics to their targets in a dynamic environment. nih.govnih.govdovepress.com These simulations can provide insights into the flexibility of the antibiotic and its target, the role of solvent molecules in the binding process, and the free energy of binding. For this compound, MD simulations can be used to explore the binding of different derivatives to the ribosome and to predict which modifications are most likely to result in improved activity.

Table 4: Applications of Computational Modeling in this compound Research

Computational ApproachApplicationOutcome/InsightReference
Molecular ModelingExplaining resistance mechanisms.Structural basis for inactivation by acetylation. nih.gov
Structure-Based DesignGuiding the synthesis of novel derivatives.Design of analogs to evade resistance and improve activity. digitellinc.com
Molecular Dynamics SimulationsStudying the dynamics of antibiotic-ribosome binding.Predicting the binding affinity and stability of new derivatives. nih.govnih.gov

Future Research Directions and Translational Potential Conceptual Focus

Rational Design and Synthesis of Novel Streptothricin Analogs with Improved Biological Profiles

The complex structure of this compound, characterized by a carbamoylated gulosamine sugar, a streptolidine (B1256088) lactam, and a β-lysine homopolymer, presents both a challenge and an opportunity for medicinal chemists. nih.govnih.gov The historical therapeutic development of this compound was hindered by toxicity, which has been linked to the length of the β-lysine chain. nih.gov Modern synthetic chemistry offers a pathway to re-engineer this natural product, aiming to enhance its therapeutic index.

A key strategy in the rational design of novel this compound analogs is the modification of its three core structural components: the gulosamine core, the streptolidine moiety, and the β-lysine tail. rsc.org A convergent and diversity-enabling total synthesis of this compound F has been developed, which allows for the independent modification of these fragments. rsc.orgresearchgate.net This synthetic route is a significant advancement, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. rsc.org The goal is to create derivatives that retain or improve antimicrobial activity while reducing toxicity. digitellinc.com

One of the primary targets for modification is the β-lysine moiety, as it is a known site for enzymatic inactivation by this compound acetyltransferases, a common resistance mechanism. nih.govdigitellinc.com By designing analogs that block this acylation, it may be possible to create compounds that are less susceptible to resistance. digitellinc.com Furthermore, modifying the β-lysine chain length is a direct approach to mitigating the toxicity associated with longer-chain streptothricins. nih.gov

The synthesis of these novel analogs will rely on advanced chemical techniques, such as late-stage fragment coupling, to efficiently assemble the different components. rsc.org This modular approach allows for a combinatorial-like generation of new this compound derivatives. rsc.org The biological profiles of these synthesized compounds can then be systematically evaluated to identify candidates with optimal balances of potency, reduced toxicity, and the ability to evade known resistance pathways. rsc.org

Table 1: Key Synthetic Strategies for this compound Analog Generation

StrategyDescriptionRationale
Convergent Total Synthesis Assembling the this compound molecule from three independently synthesized fragments (gulosamine core, streptolidine moiety, and β-lysine tail).Allows for rapid and efficient generation of a diverse library of analogs by mixing and matching different fragment variations.
Late-Stage Fragment Coupling Joining the key structural components in the final steps of the synthesis.Facilitates the independent modification of each part of the molecule to explore structure-activity relationships.
Modification of the β-Lysine Moiety Altering the length of the β-lysine chain or introducing chemical groups to block enzymatic modification.Aims to reduce toxicity and circumvent the primary mechanism of bacterial resistance (acetylation).
Stereoselective Synthesis Precise control of the three-dimensional arrangement of atoms within the molecule.Ensures the synthesis of specific, biologically active isomers and allows for the exploration of how stereochemistry influences activity and toxicity.

Exploration of Unconventional Mechanisms of Action for this compound and its Derivatives

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis through interaction with the ribosome. nih.gov However, recent research suggests that its mode of interaction is distinct from that of other ribosome-targeting antibiotics like aminoglycosides, presenting an opportunity to explore unconventional mechanisms. researchgate.net

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound F binds to the 30S ribosomal subunit, but at a site different from the canonical aminoglycoside binding pocket on helix 44 of the 16S rRNA. nih.gov Instead, the streptolidine moiety of this compound F acts as a guanine (B1146940) mimetic, forming extensive hydrogen bonds with the C1054 nucleobase in helix 34 of the 16S rRNA. nih.gov The carbamoylated gulosamine part of the molecule interacts with A1196. nih.gov This unique binding mode explains the high-level resistance conferred by mutations at these specific residues. nih.gov

While this compound, like aminoglycosides, induces miscoding and inhibits ribosomal translocation, its distinct binding site suggests a potentially different allosteric mechanism for these effects. nih.govresearchgate.net Further investigation into how this binding event perturbs the ribosomal machinery could uncover novel aspects of ribosome function and inhibition. Structural analysis indicates that this compound F probes the A-decoding site, which could be the basis for its miscoding activity. nih.gov

The exploration of unconventional mechanisms also extends to the potential for non-ribosomal targets. While protein synthesis is the primary site of inhibition, it is conceivable that this compound or its derivatives could have secondary targets within the bacterial cell that contribute to its bactericidal activity. researchgate.net Investigating these potential off-target effects could open new avenues for understanding its full spectrum of activity and for the design of analogs with novel mechanisms.

Table 2: Comparison of Ribosomal Binding Sites

Antibiotic ClassPrimary Binding Site on 16S rRNAKey Interactions
Streptothricins Helix 34Streptolidine moiety with C1054; Carbamoylated gulosamine with A1196. nih.gov
Aminoglycosides (2-deoxystreptamine containing) Helix 44 (decoding A-site)Interactions leading to the flipping out of bases A1492 and A1493. nih.gov

Biotechnological Optimization of this compound Production for Research and Development

The natural source of this compound is various Streptomyces species, with Streptomyces lavendulae being the original identified producer. nih.gov However, natural production often results in a mixture of different this compound homologs, which can complicate research and development efforts. nih.gov Biotechnological approaches offer a promising avenue for the controlled and optimized production of specific this compound compounds.

A key strategy is the heterologous expression of the this compound biosynthetic gene cluster in a well-characterized host organism, such as Streptomyces coelicolor or Streptomyces lividans. nih.govresearchgate.net This approach allows for the production of a more defined product and can be more amenable to genetic manipulation for yield improvement. The identification and characterization of the complete this compound biosynthetic gene cluster are crucial first steps. researchgate.net

Metabolic engineering of the production host is another powerful tool for enhancing this compound yield. This can involve overexpressing key biosynthetic genes, deleting competing metabolic pathways, and optimizing the supply of precursor molecules. digitellinc.com For example, since the biosynthesis of this compound involves nonribosomal peptide synthesis, ensuring an adequate supply of the precursor amino acids, particularly β-lysine, is critical. nih.gov

Fermentation process optimization is also essential for maximizing production. This involves systematically adjusting various parameters such as medium composition (carbon and nitrogen sources), pH, temperature, and aeration. mdpi.comnih.gov The use of statistical methods, such as response surface methodology, can aid in identifying the optimal conditions for fermentation. nih.govreactgroup.org The development of cost-effective culture media, potentially utilizing agricultural waste products, could significantly reduce the cost of production for research and development purposes. reactgroup.org

Furthermore, genetic engineering techniques like CRISPR/Cas9 can be employed to manipulate the biosynthetic gene cluster directly. rsc.org This could involve introducing modifications to the enzymes to produce novel this compound analogs or removing genes responsible for the production of undesirable byproducts. The combination of heterologous expression, metabolic engineering, and optimized fermentation provides a comprehensive biotechnological platform for the sustainable and scalable production of this compound and its derivatives for further research.

Strategic Approaches to Mitigate Resistance Development in Research Applications

The primary mechanism of resistance to this compound is enzymatic inactivation by this compound acetyltransferases (SATs), which acetylate the β-amino group of the β-lysine moiety. nih.govdigitellinc.com A less common resistance mechanism involves the enzymatic hydrolysis of the streptolidine lactam ring. nih.govresearchgate.net Mitigating the development of resistance is crucial for the long-term viability of this compound as a research tool and potential therapeutic.

One of the most promising strategies is the rational design of this compound analogs that are not substrates for the resistance enzymes. nih.govdigitellinc.com By modifying the β-lysine moiety, it may be possible to create derivatives that are sterically hindered from binding to the active site of SATs. nih.govdigitellinc.com The convergent total synthesis approach allows for the systematic exploration of such modifications. nih.govrsc.org

Another approach is the use of combination therapy, where this compound is co-administered with an inhibitor of the resistance enzyme. frontiersin.org This strategy has been successful for other classes of antibiotics, such as the combination of β-lactams with β-lactamase inhibitors. mdpi.com The discovery and development of potent and specific inhibitors of SATs would be a significant step towards overcoming this compound resistance.

Furthermore, exploring analogs with unconventional mechanisms of action could lead to compounds that are not susceptible to existing resistance mechanisms. researchgate.net If a derivative can be developed that has a different primary target or a dual-targeting mechanism, it would be less likely for resistance to emerge through a single-point mutation.

In a research context, understanding the genetic basis of resistance is key. This includes identifying and characterizing new resistance genes and understanding their prevalence and transfer mechanisms. nih.gov This knowledge can inform the design of new analogs and the development of strategies to prevent the spread of resistance. Finally, the prudent use of this compound in research applications, including using appropriate concentrations and avoiding unnecessary exposure, can help to minimize the selective pressure that drives the evolution of resistance. nih.gov

Q & A

Q. What is the mechanism of action of streptothricin F against multidrug-resistant Gram-negative bacteria?

this compound F binds to the 30S subunit of the 70S ribosome, forming extensive hydrogen bonds with the 16S rRNA C1054 nucleobase. This interaction disrupts prokaryotic translation by inhibiting elongation factor-G (EF-G)-dependent translocation. Methodologically, cryo-EM studies on Acinetobacter baumannii ribosomes and in vitro translation assays (comparing prokaryotic vs. eukaryotic ribosomal selectivity) confirm its bactericidal specificity .

Q. How are this compound compounds synthesized and characterized in laboratory settings?

Streptothricins are synthesized via nonribosomal peptide synthetase (NRPS) pathways, as demonstrated in Streptomyces lavendulae and S. rochei. Key steps include adenylation, thiolation, and cyclization. Post-synthesis, compounds are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis (e.g., S1–S4 Tables in ). For model systems like this compound F derivatives (e.g., compound S19), synthetic routes involve reductive amination and β-lactam ring formation, though bioactivity may vary .

Q. What historical insights inform current research on this compound toxicity and clinical potential?

Early studies (1940s) revealed this compound's nephrotoxicity, which halted clinical development. However, modern research shows that this compound F exhibits delayed renal toxicity at doses >10-fold higher than its effective antimicrobial concentration, as shown in murine models . These findings guide contemporary structure-activity relationship (SAR) studies to reduce toxicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in MIC data between this compound F and D across bacterial strains?

Discrepancies in MIC values (e.g., MIC50_{50} of 2 μM for this compound F vs. 4 μM for D against CRE strains) may arise from ribosomal target heterogeneity or efflux pump activity. To address this:

  • Compare MIC ratios in lntC (efflux-deficient) and lptD (outer membrane-deficient) mutant strains (S4 Table, ).
  • Use cryo-EM to map binding interactions, as this compound F’s streptolidine moiety shows stronger rRNA affinity than D .

Q. What experimental strategies optimize the biosynthesis of this compound analogs with reduced toxicity?

  • Gene editing : Knock out acetyltransferase genes (e.g., ORF5 in S. rochei) to study acetylation-dependent resistance .
  • Heterologous expression : Clone NRPS clusters (e.g., stt genes) into E. coli or S. lividans for analog production .
  • SAR studies : Modify the β-lysine side chain to reduce renal uptake, as seen in toxicity assays comparing F and D derivatives .

Q. How do this compound resistance mechanisms differ between Gram-negative and Gram-positive bacteria?

  • Gram-negative : Resistance primarily involves 16S rRNA methylases (e.g., armA) and efflux pumps (e.g., mdtG). For example, sta genes encoding acetyltransferases are plasmid-borne in Enterobacterales .
  • Gram-positive : Resistance is linked to ribosomal mutations (e.g., helix 44 modifications) and acetyltransferases like sat in Streptomyces spp. .
  • Methodology : Use in vitro translation extracts from mutant ribosomes (C1054A) to validate target-specific resistance (S10 Table, ).

Q. What experimental designs address the challenges of this compound’s instability in aqueous solutions?

  • Stabilization : Use lyophilization with cryoprotectants (e.g., trehalose) and store at 4°C under desiccation .
  • Bioactivity assays : Pre-dissolve compounds in DMSO and dilute in buffered solutions (pH 7.4) immediately before testing to prevent hydrolysis .

Methodological Notes

  • Cryo-EM protocols : Follow ribosome-antibiotic complex preparation steps in , including grid freezing in liquid ethane and data processing with RELION.
  • Resistance gene cloning : Use pAZe3ss vectors for heterologous expression of ORF5 in E. coli .

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